Bis(2-(diphenylphosphino)ethyl)amine
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Overview
Description
“Bis(2-(diphenylphosphino)ethyl)amine” is a chemical compound with the formula C36H29NP2 . It has a molecular weight of 537.57 . It is often used as a ligand in organic synthesis .
Synthesis Analysis
The synthesis of “this compound” involves a flexible method that provides functionalized chelating diphosphines . This method offers a route to diphosphine complexes of transition metals having a wide range of structures and physical properties .Molecular Structure Analysis
The molecular structure of “this compound” is complex and detailed analysis can be found in the referenced papers .Chemical Reactions Analysis
“this compound” is used in the preparation of water-soluble diphosphine complexes of transition metals . It can react with other compounds to form various products .Physical and Chemical Properties Analysis
“this compound” is a solid with a melting point of 200-201°C . It is insoluble in water . More detailed physical and chemical properties can be found in the referenced papers .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29H,21-24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRYVHUOQODQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NP2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331012 |
Source
|
Record name | bis(2-(diphenylphosphino)ethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66534-96-1 |
Source
|
Record name | bis(2-(diphenylphosphino)ethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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